1-(2-(2,4-二氯苯氧基)丙酰基)-4-(4-氯苯基)硫代半脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

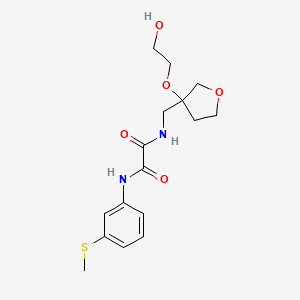

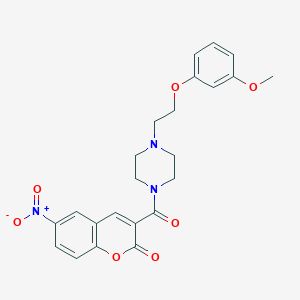

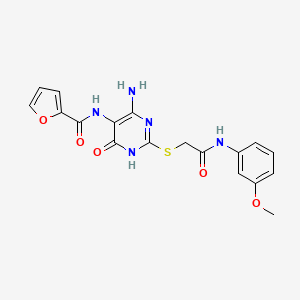

Thiosemicarbazides are a class of compounds known for their biological potential, which can be optimized to discover new therapeutic agents. The compound 1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-chlorophenyl)thiosemicarbazide is a derivative within this class that has been synthesized and characterized for its potential biological activities, including interactions with DNA and cell cycle interruption, which may confer anticancer properties .

Synthesis Analysis

The synthesis of thiosemicarbazide derivatives involves the reaction of appropriate acid hydrazides with aryl isothiocyanates, yielding good yields of the desired products. For instance, the reaction of 3-chlorobenzoic acid hydrazide with various aryl isothiocyanates has been reported to produce a range of thiosemicarbazide derivatives . Although the specific synthesis of 1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-chlorophenyl)thiosemicarbazide is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of thiosemicarbazide derivatives is characterized by spectroscopic techniques such as EI-MS, 1H NMR, and 13C NMR. These techniques provide insights into the molecular conformation and the presence of specific functional groups. For example, a novel thiosemicarbazone synthesized from di-2-pyridyl ketone and 4-phenyl-3-thiosemicarbazide was found to exhibit a ZE conformation in its crystal structure, with intra- and intermolecular hydrogen-bonding interactions contributing to its two-dimensional packing in the crystal lattice .

Chemical Reactions Analysis

Thiosemicarbazide derivatives can undergo various chemical reactions, including cyclization to form 1,2,4-triazole rings when treated with sodium hydroxide. This transformation is part of the synthesis of s-triazoles from thiosemicarbazide derivatives . The reactivity of these compounds allows for the creation of a diverse array of structures with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiosemicarbazide derivatives are influenced by their molecular structure. The presence of chlorophenyl moieties, as seen in the compound of interest, can affect the compound's solubility, stability, and reactivity. The thiosemicarbazide moiety itself is known to confer certain biological activities, such as urease inhibitory activity, which has been demonstrated in vitro with excellent inhibitory activity in a series of related compounds . The substituents and their positions on the aryl ring are crucial for potent activity, as evidenced by structure-activity relationship studies .

科学研究应用

农药工业废水处理方案

农药生产行业会产生高强度废水,其中含有各种有毒污染物,包括 2,4-二氯苯氧基乙酸 (2,4-D) 及其衍生物。一项研究重点介绍了使用生物工艺和颗粒活性炭处理此类废水,可去除高达 80-90% 的化合物。这种方法有可能产生高质量的流出物,从而减少这些有毒物质对环境的影响 (L. Goodwin 等人,2018).

有机氯化合物的环境影响

一项关于氯酚(包括与 2,4-D 相关的氯酚)的环境污染的广泛审查评估了它们对哺乳动物和水生生物的中等毒性作用。这些化合物在环境中的持久性可能有所不同,这突出了制定有效管理策略以减轻其对生态系统影响的必要性 (K. Krijgsheld 和 A. D. Gen,1986).

2,4-D 除草剂毒理学研究的进展

对 2,4-D 的毒性和诱变性的研究已经扩展,强调了其对职业健康和环境的潜在风险。一项科学计量学审查强调了未来研究需要重点关注其生化行为及其在农业中使用的影响 (Natana Raquel Zuanazzi 等人,2020).

除草剂的微生物生物降解

一项审查讨论了微生物在 2,4-D 降解中的作用,重点介绍了利用生物过程修复受污染场地的环境效益。这项研究表明,微生物干预可以提供一种可持续的方法来减少此类除草剂在农业环境中的持久性 (凯伦·马格诺利等人,2020).

2,4-D 的吸附和环境行为

对 2,4-D 在土壤和矿物上的吸附行为进行的一项调查揭示了有机物和氧化铁作为影响其环境迁移性的关键因素的重要性。了解这些相互作用有助于预测 2,4-D 在土壤和水中的归宿,从而为更好的管理实践提供信息 (D. Werner 等人,2012).

酰硫脲和硫代半脲在生物学应用中的作用

一项关于取代酰硫脲和酰硫代半脲(包括该化合物的化学类别)的研究强调了它们在药物化学中的重要性,因为它们具有作为生物活性化合物的潜力。这为将此类化合物应用于开发新的治疗剂开辟了途径 (O. Kholodniak 和 S. Kovalenko,2022).

属性

IUPAC Name |

1-(4-chlorophenyl)-3-[2-(2,4-dichlorophenoxy)propanoylamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl3N3O2S/c1-9(24-14-7-4-11(18)8-13(14)19)15(23)21-22-16(25)20-12-5-2-10(17)3-6-12/h2-9H,1H3,(H,21,23)(H2,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZXOBTVUVKLHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NNC(=S)NC1=CC=C(C=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-chlorophenyl)thiosemicarbazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-one](/img/structure/B2514800.png)

![(E)-N-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2514803.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2514804.png)

![4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2514814.png)